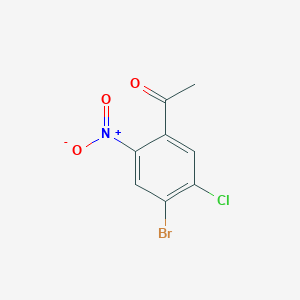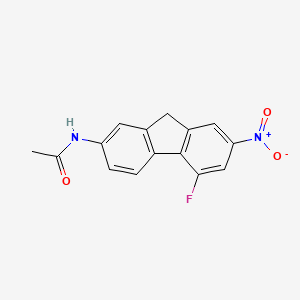
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a fluoro group, a nitro group, and an acetamide group attached to a fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the nitration of 5-fluoro-9H-fluorene to introduce the nitro group, followed by acylation to attach the acetamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and acylating agents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include fluorenone derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Lacks the fluoro and nitro groups, making it less reactive.
N-(5-fluoro-9H-fluoren-2-yl)acetamide:
N-(7-nitro-9H-fluoren-2-yl)acetamide: Similar but lacks the fluoro group, impacting its stability and bioavailability.
Uniqueness
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity, stability, and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
2969-73-5 |
|---|---|
Molecular Formula |
C15H11FN2O3 |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O3/c1-8(19)17-11-2-3-13-9(5-11)4-10-6-12(18(20)21)7-14(16)15(10)13/h2-3,5-7H,4H2,1H3,(H,17,19) |
InChI Key |
KBXSSGQWXAPWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


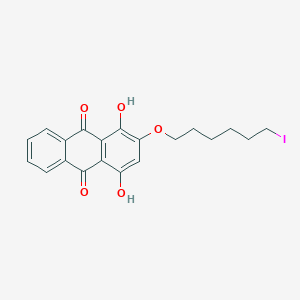
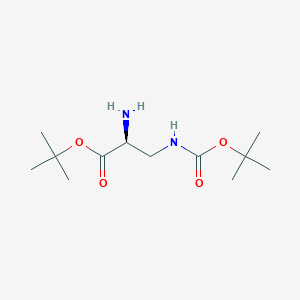
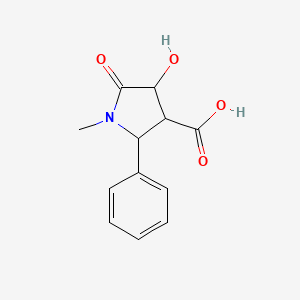
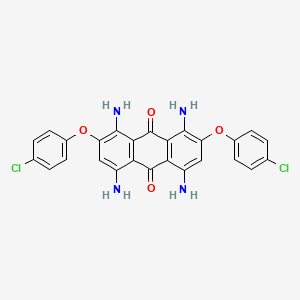
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
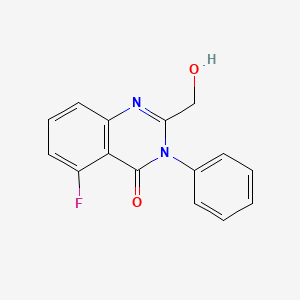
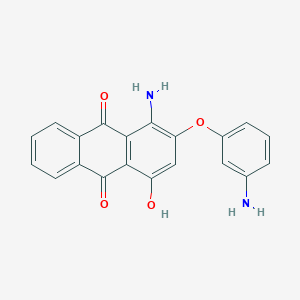
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
